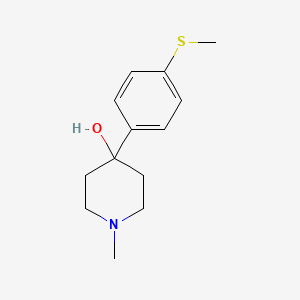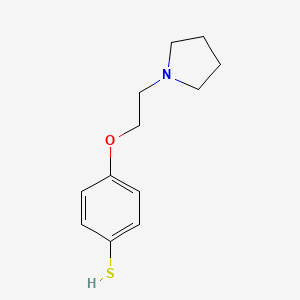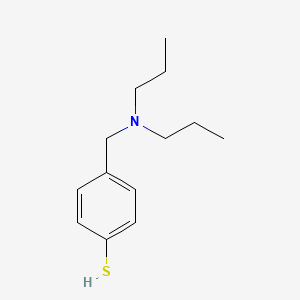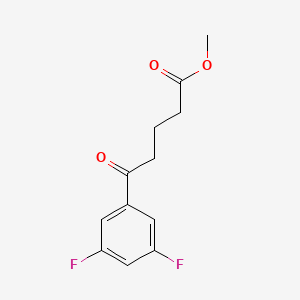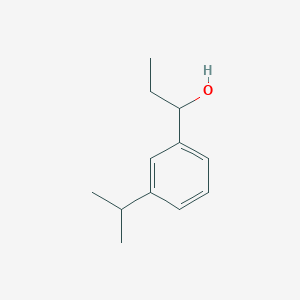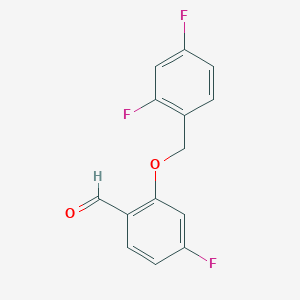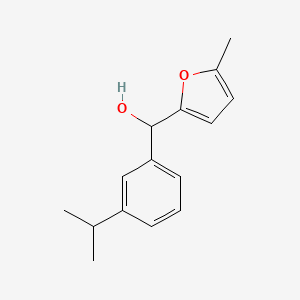
2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol: is a fluorinated organic compound with the molecular formula C13H19FO2. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine source, such as potassium fluoride (KF), reacts with a suitable precursor under specific conditions .
Industrial Production Methods: Industrial production of fluorinated compounds often employs advanced techniques like enzymatic synthesis. Enzymes such as fluorinase can catalyze the formation of C-F bonds under mild conditions, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-Fluoro-4-n-pentoxybenzaldehyde or 3-Fluoro-4-n-pentoxybenzoic acid.
Reduction: Formation of 3-Fluoro-4-n-pentoxyphenethyl hydrocarbon.
Substitution: Formation of various substituted phenethyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol is used as an intermediate in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, fluorinated compounds are often used as probes to study enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are widely used in pharmaceuticals due to their improved bioavailability and metabolic stability. This compound can serve as a building block for the synthesis of potential drug candidates .
Industry: In the industrial sector, fluorinated compounds are used in the production of specialty chemicals, agrochemicals, and advanced materials. Their unique properties make them suitable for various applications, including coatings, adhesives, and lubricants .
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
- 4-Fluoro-3-n-pentoxyphenethyl alcohol
- 3-Fluoro-4-methoxyphenethyl alcohol
- 3-Fluoro-4-ethoxyphenethyl alcohol
Comparison: Compared to similar compounds, 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol exhibits unique properties due to the presence of the n-pentoxy group. This group can influence the compound’s lipophilicity, stability, and reactivity, making it distinct from other fluorinated phenethyl alcohol derivatives .
Propriétés
IUPAC Name |
2-(3-fluoro-4-pentoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-2-3-4-9-16-13-6-5-11(7-8-15)10-12(13)14/h5-6,10,15H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKILQJIBUVNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
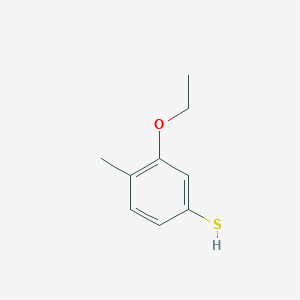
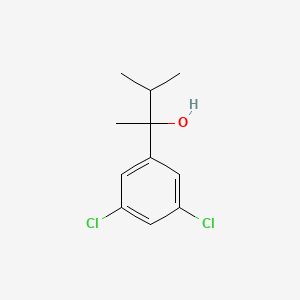
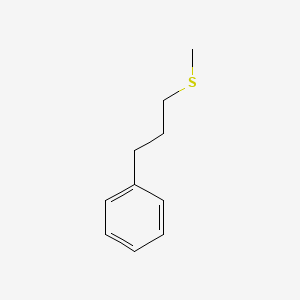
![1-Fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998735.png)

